molecular formula C11H12FNO2 B14874182 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B14874182
M. Wt: 209.22 g/mol
InChI Key: BBVGEIFNTZBCIB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties. Pyrrolidinones are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and N-methylpyrrolidinone.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with N-methylpyrrolidinone under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction to form corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-Fluorophenyl)-3-oxo-1-methylpyrrolidin-2-one.

    Reduction: Formation of 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12FNO2/c1-13-9(6-10(14)11(13)15)7-2-4-8(12)5-3-7/h2-5,9-10,14H,6H2,1H3

InChI Key

BBVGEIFNTZBCIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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